molecular formula C7H8FN B6209294 1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile CAS No. 1187595-39-6

1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile

Cat. No. B6209294
CAS RN: 1187595-39-6
M. Wt: 125.1
InChI Key:
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Description

1-(Fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile, also known as FMMC, is a heterocyclic compound composed of a five-membered ring containing three carbon atoms and two nitrogen atoms. It is a versatile compound that is used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals and agrochemicals, as well as in the production of polymers. FMMC has been extensively studied for its unique properties and its potential applications.

Scientific Research Applications

1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile has been widely studied for its potential applications in a variety of scientific fields. It has been used in the synthesis of a range of pharmaceuticals and agrochemicals, as well as in the production of polymers. It is also used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including amino acids, peptides, and nucleic acids. Additionally, 1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile has been studied for its potential applications in biochemistry and medicine, as it has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile is not fully understood, but it is believed to act as a catalyst in certain biochemical reactions. It has been shown to catalyze the hydrolysis of esters and amides, as well as the formation of carbon-nitrogen bonds. Additionally, it has been suggested that 1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile may act as a proton donor, which could explain its ability to catalyze a range of biochemical reactions.
Biochemical and Physiological Effects
1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can have a range of effects, including increased alertness and improved cognitive performance. Additionally, 1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile has been shown to have an anti-inflammatory effect, as well as an antioxidant effect.

Advantages and Limitations for Lab Experiments

1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and the reaction is typically carried out at room temperature. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to using 1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile in lab experiments. It is a relatively toxic compound and should be handled with care. Additionally, it is not soluble in water, so it must be used in an organic solvent.

Future Directions

There are a number of potential future directions for 1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile. It has been studied for its potential applications in drug synthesis and agrochemistry, and further research into these areas could lead to the development of new compounds with improved properties. Additionally, it could be used to study the mechanism of action of other compounds, or to develop new catalysts for biochemical reactions. Additionally, further research into the biochemical and physiological effects of 1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile could lead to the development of new therapeutic agents. Finally, 1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile could be used to study the synthesis of polymers and other materials, or to develop new methods for the synthesis of compounds.

Synthesis Methods

1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile is usually synthesized from 1-chloro-3-methylidenecyclobutane-1-carbonitrile (CMMC) and fluorine gas. The reaction is typically carried out in a solvent such as dichloromethane, and is catalyzed by a base such as potassium carbonate or sodium hydroxide. The reaction is completed in a few steps and is relatively straightforward. The first step is to react CMMC with a base to form an intermediate compound, which is then reacted with fluorine gas to form 1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile involves the reaction of a cyclobutane derivative with a fluoromethylating agent followed by a reaction with a nitrile compound.", "Starting Materials": [ "Cyclobutene", "Fluoromethylating agent (e.g. CF3I, CF3Br, or CF3Cl)", "Nitrile compound (e.g. acetonitrile)" ], "Reaction": [ "Cyclobutene is reacted with a fluoromethylating agent in the presence of a Lewis acid catalyst (e.g. AlCl3) to form 1-(fluoromethyl)cyclobutene.", "1-(Fluoromethyl)cyclobutene is then treated with a strong base (e.g. NaH) to form 1-(fluoromethyl)-3-methylidenecyclobutene.", "Finally, 1-(fluoromethyl)-3-methylidenecyclobutene is reacted with a nitrile compound (e.g. acetonitrile) in the presence of a Lewis acid catalyst (e.g. BF3) to form 1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile." ] }

CAS RN

1187595-39-6

Product Name

1-(fluoromethyl)-3-methylidenecyclobutane-1-carbonitrile

Molecular Formula

C7H8FN

Molecular Weight

125.1

Purity

95

Origin of Product

United States

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